molecular formula C14H14N2O3 B8372373 (5-Cyclopropyl-4-methyl-isoxazol-3-yl)-carbamic acid phenyl ester

(5-Cyclopropyl-4-methyl-isoxazol-3-yl)-carbamic acid phenyl ester

Cat. No.: B8372373
M. Wt: 258.27 g/mol
InChI Key: FHNZOHNFLAVLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Cyclopropyl-4-methyl-isoxazol-3-yl)-carbamic acid phenyl ester is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

phenyl N-(5-cyclopropyl-4-methyl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C14H14N2O3/c1-9-12(10-7-8-10)19-16-13(9)15-14(17)18-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,15,16,17)

InChI Key

FHNZOHNFLAVLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1NC(=O)OC2=CC=CC=C2)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-Cyclopropyl-isoxazol-3-yl)-carbamic acid phenyl ester (0.368 g, 1.51 mmol) is dissolved in THF (10 mL) and cooled to −78° C. and flushed with nitrogen. N-butyllithium (2.17 mL, 3.47 mmol) is then added. The mixture is stirred in the dry ice/acetone bath for 30 minutes. Methyl iodide (0.10 mL, 1.66 mmol) is added neat and the reaction is stirred for 2 hours at −78° C. The reaction is quenched (0° C.) with 20 mL of a saturated solution of ammonium chloride, diluted with ethyl acetate and the organic layer is removed, dried (sodium sulfate) and concentrated to an oil that is purified via FCC (0-40% ethyl acetate:heptanes) to give the title compound as an oil. MS (ESI) m/z 259.20 (M+1).
Quantity
0.368 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Four

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